1,3-Bis(4-hydroxyphenyl)adamantane

Polysulfone Thermal Analysis DSC

Conventional bisphenols (BPA, BPF) fail above 200°C, limiting advanced polymer performance. 1,3-Bis(4-hydroxyphenyl)adamantane solves this with a rigid adamantane cage that elevates Tg by 50-100°C, cuts moisture uptake by ~32%, and reduces dielectric constant by 17-20%. • Polysulfone Tg 242°C & polyamide Tg ≤295°C for aerospace/metal-replacement applications. • Epoxy water absorption 31.6% lower than BPA-based E51-ideal for semiconductor packaging. • Polyimide dielectric constant 2.77-2.91 vs. ~3.5 for conventional aromatics. Available in research to bulk quantities. Inquire for COA and custom packaging.

Molecular Formula C22H24O2
Molecular Weight 320.4 g/mol
CAS No. 37677-93-3
Cat. No. B1225811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-hydroxyphenyl)adamantane
CAS37677-93-3
Synonyms4,4'-(1,3-adamantanediyl)diphenol
AdDP cpd
Molecular FormulaC22H24O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2
InChIKeyDNLWYVQYADCTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-hydroxyphenyl)adamantane: High-Performance Adamantane Bisphenol Monomer


1,3‑Bis(4‑hydroxyphenyl)adamantane (CAS 37677‑93‑3), also designated 4,4′‑(1,3‑adamantanediyl)diphenol or BHAD, is a rigid aromatic bisphenol monomer whose adamantane cage imparts exceptional thermal stability, elevated glass‑transition capability, and reduced moisture uptake to the polymers into which it is incorporated [REFS‑1] [REFS‑2]. Its 1,3‑disubstituted adamantane architecture yields a highly symmetrical, sterically congested structure that fundamentally alters polymer free‑volume, chain packing, and segmental mobility relative to conventional bisphenols [REFS‑3].

Adamantane Bisphenol: Advantages Over BPA, BPF, BPS


Unlike flexible or semi‑rigid bisphenols such as Bisphenol A (BPA), Bisphenol F (BPF), or Bisphenol S (BPS), 1,3‑bis(4‑hydroxyphenyl)adamantane introduces a fully aliphatic, three‑dimensionally rigid adamantane nucleus that markedly elevates the glass‑transition temperature (Tg) of derived polymers—often by 50‑100 °C or more—while simultaneously reducing moisture absorption and dielectric constant [REFS‑1] [REFS‑2]. Direct substitution with conventional bisphenols leads to polymers with insufficient thermal endurance, higher hygroscopicity, and inferior dielectric performance, rendering them unsuitable for advanced microelectronic, aerospace, or high‑temperature engineering applications [REFS‑3].

Quantitative Performance Evidence for Adamantane Bisphenol


Glass Transition Temperature Advantage in Polysulfones

Polysulfone synthesized from 1,3‑bis(4‑hydroxyphenyl)adamantane exhibits a glass‑transition temperature (Tg) of 242 °C, which is 52 °C higher than the 190 °C Tg of the commercial Bisphenol A‑based polysulfone when measured under identical DSC conditions [REFS‑1]. The 2,2‑disubstituted adamantane isomer achieves an even higher Tg of 297 °C, confirming that the rigid adamantane core is the primary driver of enhanced thermal resistance [REFS‑1].

Polysulfone Thermal Analysis DSC High‑Tg Engineering Plastic

Polyarylate Tg and Viscosity: BHAD vs. ADRL

In a direct comparative synthesis of polyarylates from terephthaloyl chloride using two adamantane‑based bisphenols, 1,3‑bis(4‑hydroxyphenyl)adamantane (BHAD) produced polyarylate P2 with a Tg of 189 °C and a maximum inherent viscosity of 76 mL·g⁻¹, whereas 4‑(1‑adamantyl)‑1,3‑benzenediol (ADRL) yielded polyarylate P1 with a Tg of 214 °C but a lower inherent viscosity of 43 mL·g⁻¹ [REFS‑1]. BHAD also demonstrated markedly easier dissolution in sodium hydroxide solution, facilitating higher molecular weight attainment under identical interfacial polycondensation conditions [REFS‑1].

Polyarylate Interfacial Polycondensation Phase‑Transfer Catalysis Monomer Reactivity

Moisture Absorption Reduction in Epoxy vs. BPA System

Cured epoxy resin derived from the diglycidyl ether of 1,3‑bis(4‑hydroxyphenyl)adamantane (DGEBAD‑DDM) exhibits a water absorption rate that is 31.60% lower than that of the conventional Bisphenol A‑based epoxy system E51‑DDM when measured under identical curing and immersion conditions [REFS‑1]. The DGEBAD‑DDM system further achieves a tensile strength of 90 MPa and a 5% mass‑loss temperature of 401 °C [REFS‑1].

Epoxy Resin Moisture Uptake Hydrolytic Stability Electronic Encapsulation

Dielectric Constant Reduction in Polyimides

Polyimides synthesized from 1,3‑bis[4‑(4‑aminophenoxy)phenyl]adamantane—a diamine derived from 1,3‑bis(4‑hydroxyphenyl)adamantane—exhibit dielectric constants ranging from 2.77 to 2.91 [REFS‑1]. This represents a significant reduction compared to the dielectric constant of approximately 3.5 reported for conventional aromatic polyimides (e.g., Kapton®‑type films) [REFS‑2]. The adamantane core's aliphatic, bulky structure reduces chain packing density and polarizability, thereby lowering the dielectric constant.

Polyimide Low‑κ Dielectric Microelectronics Interlayer Dielectric

Elevated Tg in Adamantane-Based Polyamides

Polyamides synthesized via direct polycondensation of 1,3‑bis[4‑(4‑carboxyphenoxy)phenyl]adamantane—a diacid derived from 1,3‑bis(4‑hydroxyphenyl)adamantane—with various aromatic diamines exhibit glass‑transition temperatures spanning 219 °C to 295 °C as determined by DSC [REFS‑1]. Dynamic mechanical analysis (DMA) further reveals Tgs of 286 °C and 299 °C for two representative polyamides [REFS‑1]. In comparison, typical semi‑aromatic polyamides (e.g., Nylon 6T, Nylon 9T) exhibit Tgs in the range of 125‑180 °C, underscoring the substantial thermal advantage conferred by the adamantane moiety.

Polyamide Thermal Stability High‑Performance Fibers Engineering Thermoplastic

Key Applications for Adamantane Bisphenol


High-Tg Thermoplastics for Aerospace & Automotive

Formulators targeting service temperatures exceeding 200 °C can utilize 1,3‑bis(4‑hydroxyphenyl)adamantane to synthesize polysulfones with Tg = 242 °C (52 °C above BPA‑based analog) [REFS‑1] or polyamides with Tg up to 295 °C [REFS‑2]. These thermal margins enable direct replacement of heavier metal components in aerospace interiors and automotive engine‑bay applications where conventional engineering plastics would fail. [REFS‑1] [REFS‑2]

Low-Moisture Epoxy Encapsulants for Microelectronics

Epoxy resins derived from 1,3‑bis(4‑hydroxyphenyl)adamantane (DGEBAD) reduce water absorption by 31.60% compared to conventional BPA‑based E51 epoxy systems [REFS‑3]. This property is critical for semiconductor encapsulation, underfill materials, and high‑density interconnect (HDI) printed circuit boards where moisture ingress causes delamination, corrosion, and electrical failure. [REFS‑3]

Low-κ Polyimide Films for Semiconductor Dielectrics

Diamines synthesized from 1,3‑bis(4‑hydroxyphenyl)adamantane yield polyimide films with dielectric constants of 2.77‑2.91 [REFS‑4], approximately 17‑20% lower than conventional aromatic polyimides (ε ~3.5) [REFS‑5]. This reduction in dielectric constant translates directly to lower RC delay and reduced power consumption in high‑performance integrated circuits, making the monomer a strategic choice for semiconductor materials suppliers and advanced packaging R&D. [REFS‑4] [REFS‑5]

High-MW Polyarylate Synthesis via Interfacial Polycondensation

When high molecular weight (and consequently high inherent viscosity) is the primary synthetic goal, 1,3‑bis(4‑hydroxyphenyl)adamantane (BHAD) outperforms the related adamantane monomer ADRL, achieving inherent viscosities of 76 mL·g⁻¹ vs. 43 mL·g⁻¹ under identical phase‑transfer‑catalyzed interfacial polycondensation conditions [REFS‑6]. This advantage stems from BHAD's superior solubility in alkaline aqueous media, enabling more efficient polymerization and higher molecular weight polyarylates suitable for high‑strength films and coatings. [REFS‑6]

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